molecular formula C5H5NOS B1352759 1-(Thiazol-4-yl)ethanone CAS No. 38205-66-2

1-(Thiazol-4-yl)ethanone

Cat. No. B1352759
CAS RN: 38205-66-2
M. Wt: 127.17 g/mol
InChI Key: SUCLFBXGJZQZEH-UHFFFAOYSA-N
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Description

1-(Thiazol-4-yl)ethanone is a compound that features a thiazole ring, a heterocyclic compound that includes sulfur and nitrogen, attached to an ethanone group. The thiazole ring is a crucial structural motif in many biologically active compounds and pharmaceuticals. The presence of the ethanone group can significantly influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of starting materials that contain the necessary functional groups to form the thiazole ring. For instance, the synthesis of 1,3,4-thiadiazoles from 1,3,4-thiadiazolyl ethanone as a starting material has been reported, which demonstrates the versatility of ethanone derivatives in constructing complex heterocyclic systems . Additionally, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one through nucleophilic substitution indicates that ethanone derivatives can be functionalized further to produce compounds with potential applications, such as agricultural fungicides .

Molecular Structure Analysis

The molecular structure of thiazole ethanone derivatives has been studied using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of a fluorophenyl derivative of 1-(thiazol-4-yl)ethanone have been investigated, showing good agreement with X-ray diffraction data . Similarly, the benzo[d]thiazole derivative's molecular geometry was optimized using density functional theory, which also showed consistency with experimental data .

Chemical Reactions Analysis

The reactivity of 1-(thiazol-4-yl)ethanone derivatives can be influenced by the substituents on the thiazole ring and the ethanone group. The carbonyl group in the ethanone moiety is often the site of nucleophilic attack due to its electrophilic character, as indicated by molecular electrostatic potential analysis . The presence of substituents like fluorine can enhance the reactivity of the compound, potentially leading to inhibitory activity against certain enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole ethanone derivatives are characterized by various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. These methods provide insights into the vibrational modes, chemical shifts, and electronic transitions within the molecule . Thermal analysis methods like TG/DTA can summarize the behavior of the material against temperature, indicating its stability and potential decomposition pathways . The frontier molecular orbitals, such as the HOMO and LUMO, are also analyzed to determine the charge transfer within the molecule and its potential role in nonlinear optics .

Scientific Research Applications

Microwave-Assisted Synthesis for Anticancer Agents

1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone serves as a key building block in synthesizing novel thiazole derivatives with promising anticancer activities. Microwave-assisted one-pot three-component reactions have been employed to synthesize these derivatives, demonstrating significant antitumor activities against MCF-7 tumor cells. This method showcases the compound's utility in developing potential anti-breast cancer agents (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities

New imidazole-based heterocycles synthesized from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone have shown significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These compounds, through various synthetic pathways, exhibit broad-spectrum antibacterial properties and potent antioxidant capabilities, illustrating the versatility of thiazol-4-yl derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2011).

Antiviral Applications

Thiazole derivatives synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been investigated for their antiviral activities. These compounds show potential as antiviral agents against HSV1 and HAV-MBB, highlighting their significance in developing new treatments for viral infections (Attaby et al., 2006).

Antimicrobial and Docking Studies

Bicyclic derivatives synthesized from 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone have shown broad-spectrum antimicrobial activities. Docking studies against protein DNA gyrase further illuminate their potential mechanism of action, providing a basis for developing new antimicrobial agents (Bhadraiah et al., 2020).

Corrosion Inhibition

1-(1,3-Thiazol-2-yl)ethanone and its derivatives have been studied as green environmental corrosion inhibitors for X65 steel in sulfuric acid. These food flavorants demonstrate mixed-type corrosion inhibition capabilities, effectively protecting metal surfaces from corrosion. This application showcases the compound's utility beyond pharmaceuticals, extending into industrial applications (Tan et al., 2019).

Safety And Hazards

While the specific safety data sheet for “1-(Thiazol-4-yl)ethanone” was not found in the search results, it’s important to handle all chemicals with care. For instance, a related compound, 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “1-(Thiazol-4-yl)ethanone” and its derivatives could be a promising area for future research.

properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-8-3-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCLFBXGJZQZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391676
Record name 1-(Thiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-4-yl)ethanone

CAS RN

38205-66-2
Record name 1-(Thiazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38205-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thiazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-4-yl)ethan-1-one
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